(1S,2R)-1-phenylcyclohexane-1,2-diol

Asymmetric synthesis Chiral diol Enantiomeric excess

(1S,2R)-1-phenylcyclohexane-1,2-diol is a chiral vicinal diol belonging to the cyclohexane-1,2-diol class, characterized by a phenyl substituent at the C1 position and a defined trans stereochemical configuration at the C1 and C2 carbons. This compound serves as a versatile scaffold in asymmetric synthesis, enabling the construction of chiral ligands, crown ethers, and other stereochemically defined intermediates for pharmaceutical and materials science applications.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B13725560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-1-phenylcyclohexane-1,2-diol
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)O)(C2=CC=CC=C2)O
InChIInChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12+/m1/s1
InChIKeyQHNHEYDAIICUDL-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2R)-1-Phenylcyclohexane-1,2-diol: Chiral Building Block and Ligand Precursor


(1S,2R)-1-phenylcyclohexane-1,2-diol is a chiral vicinal diol belonging to the cyclohexane-1,2-diol class, characterized by a phenyl substituent at the C1 position and a defined trans stereochemical configuration at the C1 and C2 carbons [1]. This compound serves as a versatile scaffold in asymmetric synthesis, enabling the construction of chiral ligands, crown ethers, and other stereochemically defined intermediates for pharmaceutical and materials science applications [2].

Why (1S,2R)-1-Phenylcyclohexane-1,2-diol Cannot Be Readily Substituted by Other Cyclohexane-1,2-diols


The (1S,2R) stereoisomer of 1-phenylcyclohexane-1,2-diol exhibits distinct stereochemical, conformational, and biological properties compared to its cis-diastereomers (e.g., (1S,2S) or (1R,2R)) and other cyclohexane-1,2-diol derivatives [1]. These differences manifest in varying enantiomeric excesses achievable in asymmetric syntheses [2], differential enantioselectivity profiles when incorporated into chiral ligands [3], and altered metabolic stability and activity in biological systems [4]. Substituting one isomer for another without rigorous experimental validation may compromise stereochemical outcomes, catalytic performance, or biological assay reproducibility.

Quantitative Differentiation of (1S,2R)-1-Phenylcyclohexane-1,2-diol Against Key Analogs


Sharpless Asymmetric Dihydroxylation: Enantiomeric Purity of cis- vs. trans-Isomers

In the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene, the cis-diol product (1S,2S)-1-phenylcyclohexane-1,2-diol is obtained with 98.9% enantiomeric excess (ee), whereas the trans-diol (1S,2R)-1-phenylcyclohexane-1,2-diol is obtained as a single diastereomer after subsequent reduction [1]. The cis-diol synthesis yields 99% crude material with high ee [1].

Asymmetric synthesis Chiral diol Enantiomeric excess

Enzymatic Resolution: Optical Purity of cis-Diol via Pig Liver Esterase Hydrolysis

Pig liver esterase-mediated enantioselective hydrolysis of (±)-cis-2-acetoxy-1-phenylcyclohexanol yields (+)-cis-1-phenylcyclohexane-1,2-diol with high optical purity [1]. While exact numerical ee values are not reported in the abstract, the resolution enables subsequent synthesis of enantiomerically pure crown ethers [1]. The trans-diol (1S,2R)-1-phenylcyclohexane-1,2-diol is not directly accessible via this enzymatic route.

Enzymatic resolution Biocatalysis Optical purity

Chiral Ligand Enantioselectivity in Nucleophilic Additions

Homochiral ligands derived from cis-1-phenylcyclohexane-1,2-diol, such as (R,R)-3b and (S,S)-4a, catalyze nucleophilic addition of alkyllithiums to benzaldehyde 4-anisidineimine with up to 43% enantiomeric excess [1]. In contrast, ligands derived from (1S,2R)-trans-diol scaffolds are not reported in this study, highlighting the distinct stereoelectronic requirements for effective chiral induction.

Chiral ligands Enantioselective catalysis Asymmetric synthesis

Crown Ether Enantiomer Recognition: cis-Diol Subunit Performance

Chiral crown ethers incorporating cis-1-phenylcyclohexane-1,2-diol as a subunit demonstrate measurable enantiomer differential transport and complexation selectivity with racemic ammonium salts [1]. The trans-diol analog (1S,2R)-1-phenylcyclohexane-1,2-diol is also utilized as a building block but may alter the orientation of the phenyl barrier relative to the crown ether cavity, potentially affecting enantioselectivity [2]. Quantitative association constants for complexes with chiral ethylamine and ethanolamine derivatives are reported for cis-diol-containing crowns [2].

Host-guest chemistry Chiral recognition Crown ethers

In Vitro Metabolic Activity: cis-1,2-Diol vs. Other Metabolites

In a mouse liver microsomal metabolism study of 1-phenyl-1-cyclohexene, the cis-1-phenylcyclohexane-1,2-diol (PC-1,2-diol) was identified as a minor metabolite and found to be less effective than PC-3-ol and PC-3-one in the inverted-screen test [1]. The trans-diol (1S,2R)-1-phenylcyclohexane-1,2-diol was not detected as a major metabolite, suggesting stereoselective metabolic pathways [1].

Drug metabolism Phencyclidine analogs In vitro pharmacology

Thermochemical Stability: cis- vs. trans-1-Phenylcyclohexane-1,2-diol

Condensed phase thermochemistry data for cis-1-phenylcyclohexane-1,2-diol reports a standard enthalpy of combustion (ΔcH°solid) of -6532.9 ± 0.4 kJ/mol, corresponding to a standard enthalpy of formation (ΔfH°solid) of -475.7 kJ/mol [1]. Comparable data for the trans isomer (1S,2R)-1-phenylcyclohexane-1,2-diol is not available in the NIST database, indicating a gap in fundamental physical property characterization that may influence stability assessments and formulation considerations.

Thermochemistry Physical properties Stability

Preferred Research and Industrial Applications for (1S,2R)-1-Phenylcyclohexane-1,2-diol


Asymmetric Synthesis of Chiral trans-2-Phenylcyclohexanol Derivatives

The (1S,2R)-trans-diol serves as a direct precursor to trans-2-phenylcyclohexanol via stereospecific reduction, enabling access to enantiomerically pure building blocks for pharmaceuticals and agrochemicals [1]. This synthetic pathway offers a well-defined stereochemical outcome (single diastereomer) compared to alternative routes that may produce mixtures of isomers [1].

Design of Conformationally Constrained Chiral Ligands

The trans geometry of (1S,2R)-1-phenylcyclohexane-1,2-diol provides a distinct spatial arrangement of the phenyl and hydroxyl groups, which can be exploited to create chiral ligands with unique steric and electronic properties. While cis-diol-derived ligands have shown up to 43% ee in nucleophilic additions [1], the trans scaffold may offer complementary selectivity profiles in asymmetric catalysis.

Construction of Crown Ethers with Tunable Enantioselectivity

Incorporation of (1S,2R)-1-phenylcyclohexane-1,2-diol into crown ether frameworks allows for fine-tuning of chiral recognition properties. The orientation of the phenyl barrier relative to the crown ether cavity differs from that of the cis-diol subunit, potentially leading to altered enantiomer selectivity in host-guest complexation [1]. This is valuable for designing sensors and separation materials.

Metabolic Studies of Phencyclidine-Related Compounds

Given that cis-1-phenylcyclohexane-1,2-diol is a minor metabolite of 1-phenyl-1-cyclohexene [1], the trans isomer (1S,2R) may be used as a reference standard or probe to investigate stereoselective metabolism and pharmacological activity of cyclohexene-derived compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,2R)-1-phenylcyclohexane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.